
6,7-Dimethoxyisoquinoline
Overview
Description
6,7-Dimethoxyisoquinoline is an organic compound with the molecular formula C11H11NO2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of two methoxy groups attached to the 6th and 7th positions of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyisoquinoline typically involves the cyclization of appropriate precursors. One common method is the Pomeranz-Fritsch reaction, which involves the condensation of an aromatic aldehyde with an aminoacetaldehyde diethyl acetal, followed by cyclization and demethylation. Another method involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a Lewis acid such as phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of starting materials. Industrial processes often employ continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly used, with reagents such as aluminum chloride and acyl chlorides.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinolines depending on the reagents used.
Scientific Research Applications
6,7-Dimethoxyisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxyisoquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxyquinoline
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
Comparison: 6,7-Dimethoxyisoquinoline is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Compared to its tetrahydro and dihydro derivatives, it is more stable and exhibits different reactivity patterns. Its methoxy groups also influence its solubility and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
6,7-Dimethoxyisoquinoline is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer, antibacterial, and antiviral properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₉H₂₁NO₄ and a molecular weight of 339.39 g/mol. Its structure includes two methoxy groups at the 6 and 7 positions of the isoquinoline ring, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. A notable study synthesized various derivatives and evaluated their cytotoxicity against K562 cell lines (a model for chronic myeloid leukemia). The results indicated that several derivatives exhibited potent activity with IC50 values comparable to known chemotherapeutics like verapamil:
Compound | IC50 (μM) | Ratio Factor |
---|---|---|
6e | 0.66 | 24.13 |
6h | 0.65 | 24.50 |
7c | 0.96 | 16.59 |
These findings suggest that modifications at the 2-position of the isoquinoline structure can enhance anticancer efficacy while overcoming multidrug resistance mechanisms in cancer cells .
Antibacterial Activity
The antibacterial properties of this compound have been explored extensively, particularly against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). A study demonstrated that certain derivatives exhibited significant antibacterial activity by targeting bacterial FtsZ, a protein essential for cell division:
Compound | Activity against MRSA | Activity against VRE |
---|---|---|
3-Phenyl-isoquinoline derivative 16a | Moderate | Moderate |
Guanidinomethyl derivative 19a | Comparable to 16a | Slightly more active |
The mechanism involves binding to FtsZ, stabilizing its polymeric form while inhibiting its GTPase activity, which is crucial for bacterial cell division .
Antiviral Activity
In addition to its antibacterial and anticancer properties, this compound has shown promise as an inhibitor of HIV-1 reverse transcriptase (RT). A recent study synthesized a series of tetrahydroisoquinoline analogues, revealing that some compounds displayed over 50% inhibition at a concentration of 100 μM:
Compound | % Inhibition at 100 μM |
---|---|
8h | 74.82 |
8l | 72.58 |
These compounds were characterized using various spectroscopic methods and exhibited favorable structure-activity relationships (SAR) that could guide future drug design efforts against HIV .
Case Studies
- Anticancer Study on K562 Cells : The evaluation of various derivatives indicated their potential as effective agents in overcoming drug resistance in cancer therapy.
- Antibacterial Mechanism Exploration : The binding affinity studies with S. aureus FtsZ provided insights into how these compounds can inhibit bacterial growth by disrupting essential cellular processes.
- HIV-1 RT Inhibition : The synthesis and testing of tetrahydroisoquinoline analogues highlighted their potential as antiviral agents, paving the way for further research into their therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 6,7-Dimethoxyisoquinoline derivatives?
The synthesis of this compound derivatives often involves:
- Suzuki-Miyaura cross-coupling to introduce aryl groups at the 3-position using Pd(OAc)₂/XPhos catalysts and boronic acids (e.g., biphenylboronic acid) in acetonitrile/water at 90–95°C .
- Triflation of hydroxyl precursors with Tf₂O/Et₃N in dichloromethane at −78°C to generate reactive intermediates .
- Quaternary ammonium formation via alkylation with methyl iodide (MeI) in sealed tubes at 100°C .
Q. How should researchers validate the purity and identity of this compound reference standards?
Key analytical methods include:
- ¹H/¹³C NMR to confirm structural integrity (e.g., methoxy singlets at δ 3.8–4.1 ppm and aromatic proton patterns) .
- High-resolution mass spectrometry (HRMS) to verify molecular weights with <5 ppm accuracy (e.g., [M+H]+ for C24H22INO2: observed 356.1647 vs. calculated 356.1651) .
- HPLC-UV/ELSD with pharmacopeial-grade mobile phases (e.g., 0.1% TFA in acetonitrile/water) to ensure ≥98% purity .
Q. What protocols ensure stability of this compound under forced degradation conditions?
Stability studies involve:
- Acid/Base Hydrolysis : Exposure to 0.1M HCl/NaOH at 60°C for 24 hours to assess demethylation or ring-opening .
- Oxidative Stress : Treatment with 3% H₂O₂ to monitor hydroxylation or quinone formation .
- Photodegradation : UV light (254 nm) exposure for 48 hours to detect photolytic byproducts .
Advanced Research Questions
Q. How do structural modifications at the 3-phenyl position affect antibacterial activity?
Structure-Activity Relationship (SAR) Findings :
- Lipophilic substituents (e.g., biphenyl groups) enhance activity against methicillin-resistant S. aureus (MRSA), reducing MICs to 1–2 μg/mL .
- Hydrophilic groups (e.g., hydroxyl) reduce potency due to decreased membrane permeability .
- Quaternary ammonium derivatives (e.g., 7b ) show 4–8× higher activity than non-ionic analogs by promoting electrostatic interactions with FtsZ .
Table 1 : MIC values of selected derivatives against bacterial strains
Compound | MSSA (μg/mL) | MRSA (μg/mL) | VRE (μg/mL) |
---|---|---|---|
5b | 2 | 2 | 4 |
7b | 1 | 1 | 8 |
15a | 8 | 8 | 16 |
Q. What biochemical assays confirm the FtsZ-targeting mechanism of this compound derivatives?
- Fluorescence Binding Assays : Titrate SaFtsZ (2.5–30 μM) against fixed compound concentrations (7–10 μM). Monitor emission spectra (λex = 280 nm, λem = 300–500 nm) and calculate dissociation constants (Kd) using the Stern-Volmer equation. For 7b , Kd = 5.2 ± 0.3 μM indicates strong polymer stabilization .
- GTPase Activity Inhibition : Measure GTP hydrolysis rates via malachite green assays. Active compounds (e.g., 5b ) reduce GTPase activity by 60–80% at 40 μg/mL .
Q. How can researchers resolve contradictions in antibacterial activity data across bacterial strains?
- Mechanistic Profiling : Compare compound effects on FtsZ polymerization (via turbidity assays) and cytotoxicity (e.g., mammalian β-tubulin inhibition) to rule off-target effects .
- Membrane Permeability Studies : Use efflux pump inhibitors (e.g., reserpine) to assess whether resistance in E. faecalis stems from drug extrusion .
- Molecular Dynamics Simulations : Model compound-FtsZ interactions to explain differential binding in Gram-positive vs. Gram-negative bacteria .
Q. What strategies validate the GDP-resistance of FtsZ polymers stabilized by this compound derivatives?
- Polymer Stability Assays : Pre-incubate SaFtsZ with GTP (1 mM) and test compounds (40 μg/mL), then add GDP (1 mM). Monitor polymer integrity via turbidity at 340 nm. Compounds like 7b maintain >90% polymer stability post-GDP addition, unlike control polymers .
- Electron Microscopy : Visualize FtsZ filaments to confirm structural rigidity despite GDP-induced depolymerization signals .
Q. Methodological Considerations
- Data Contradiction Analysis : Cross-validate HPLC purity data with orthogonal techniques (e.g., LC-MS) to resolve discrepancies in degradation product quantification .
- Regulatory Compliance : For ANDA submissions, ensure reference standards meet USP/EP guidelines using forced degradation studies and batch-to-batch consistency testing .
Properties
IUPAC Name |
6,7-dimethoxyisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJVYESKUNMYPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NC=CC2=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165032 | |
Record name | 6,7-Dimethoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15248-39-2 | |
Record name | 6,7-Dimethoxyisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15248-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dimethoxyisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015248392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Dimethoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-Dimethoxyisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6,7-DIMETHOXYISOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7Z274S93H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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